molecular formula C15H10ClNO2 B13582954 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13582954
M. Wt: 271.70 g/mol
InChI Key: MRUJZWGAGIKELE-UHFFFAOYSA-N
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Description

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .

Chemical Reactions Analysis

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include oxoindoles, dihydroindoles, and halogenated indoles .

Scientific Research Applications

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving cell signaling and gene expression .

Comparison with Similar Compounds

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Q & A

Q. Basic: What are the optimal synthetic routes for 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves three key steps:

Indole Core Formation : Cyclization of substituted anilines or via Fischer indole synthesis.

Chlorination : Electrophilic substitution at position 7 using Cl₂ or SO₂Cl₂ under controlled temperatures (0–5°C) to avoid over-chlorination .

Benzylation : Alkylation of the indole nitrogen using benzyl halides in the presence of a base (e.g., K₂CO₃) .

Critical Parameters :

StepTemperatureCatalyst/SolventYield Optimization
Chlorination0–5°CNone (neat)Short reaction time (≤2 hrs)
Benzylation60–80°CK₂CO₃/DMFExcess benzyl halide (1.2–1.5 eq)

One-pot methods for analogous dihydroindoles (e.g., 7-substituted derivatives) may reduce purification steps .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data, particularly in receptor binding assays?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.
  • Compound Stability : Degradation under assay conditions (e.g., pH, temperature).

Methodological Solutions :

  • Standardized Protocols : Use identical buffer systems (e.g., PBS pH 7.4) and validate compound stability via HPLC .
  • Orthogonal Assays : Confirm binding affinity using SPR (surface plasmon resonance) alongside radioligand displacement .
  • Meta-Analysis : Compare data across studies with shared structural analogs (e.g., 7-chloro-3-propyl derivatives) to identify trends .

Q. Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, dione carbonyls at δ 170–180 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<1%) and validate molecular weight .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in dihydroindole derivatives .

Q. Advanced: What computational strategies model the interaction between this compound and target enzymes (e.g., cytochrome P450)?

Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB IDs: e.g., 4D6Z for CYP3A4) to predict binding poses .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of enzyme-ligand complexes .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. Basic: What are the critical steps in scaling up synthesis from milligram to gram scale?

Answer:

  • Reagent Stoichiometry : Optimize benzyl halide excess (1.2–1.5 eq) to minimize unreacted indole .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .
  • Process Control : Implement in-line FTIR to monitor chlorination completion .

Q. Advanced: How does the benzyl substituent’s electronic environment influence reactivity in further functionalization?

Answer:
The electron-donating benzyl group:

  • Activates the Indole Core : Facilitates electrophilic substitution at position 5 (meta to chlorine) .
  • Steric Effects : Limits access to the nitrogen for bulky electrophiles.
    Experimental Validation :
  • Compare reaction rates of benzyl vs. methyl analogs in Friedel-Crafts alkylation .

Q. Basic: What stability issues are documented under various storage conditions?

Answer:

  • Light Sensitivity : Degrades to 7-hydroxy analogs under UV exposure; store in amber vials .
  • Hydrolysis : Dione moieties hydrolyze in aqueous pH < 3; lyophilize for long-term storage .

Q. Advanced: What evidence supports modulation of oxidative stress pathways via Nrf2-Keap1 interactions?

Answer:

  • In Vitro Data : Upregulation of Nrf2-dependent genes (e.g., HO-1) in HepG2 cells at 10 µM .
  • Competitive Binding Assays : Displacement of Keap1-bound fluorescein (IC₅₀ = 8.2 µM) .
  • Knockdown Studies : siRNA-mediated Nrf2 silencing abolishes cytoprotective effects .

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

1-benzyl-7-chloroindole-2,3-dione

InChI

InChI=1S/C15H10ClNO2/c16-12-8-4-7-11-13(12)17(15(19)14(11)18)9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

MRUJZWGAGIKELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)C(=O)C2=O

Origin of Product

United States

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